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Compound Name:
methylthiophene-2-carboxylate

Cat. No.: B1429287

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Ubersicht und praxiserprobte Protokolle fiir
die Derivatisierung von 2-Aminothiophenen, einer bedeutenden Klasse von Heterocyclen, die
als Grundgerust fur die Entdeckung und Entwicklung neuer pharmazeutischer Wirkstoffe dient.
Mit ihrer strukturellen Vielfalt und ihrer nachgewiesenen biologischen Aktivitat stellen
Aminothiophen-Derivate eine wertvolle Quelle fir das Screening auf neue therapeutische
Kandidaten dar.

Einleitung: Die Bedeutung von 2-Aminothiophenen
in der medizinischen Chemie

2-Aminothiophene sind eine Klasse von heterocyclischen Verbindungen, die in der modernen
medizinischen Chemie grof3e Aufmerksamkeit erregt haben. Ihre Bedeutung liegt in ihrer
Fahigkeit, als vielseitige Bausteine fur die Synthese einer breiten Palette von biologisch aktiven
Molekilen zu dienen.[1][2][3] Das Thiophen-Grundgerist ist in zahlreichen Naturstoffen und
zugelassenen Medikamenten enthalten und verleiht den Molekilen oft giinstige
pharmakokinetische Eigenschaften.[1][2] Die Aminogruppe am C2-Atom des Thiophenrings
bietet einen reaktiven Angriffspunkt fur eine Vielzahl von chemischen Modifikationen, was die
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Erstellung gro3er und diverser Substanzbibliotheken fur das Hochdurchsatz-Screening (HTS)
ermaglicht.

Die Derivatisierung des Aminothiophen-Kerns zielt darauf ab, die Wechselwirkungen mit
biologischen Zielmolekllen zu optimieren und somit die Potenz und Selektivitat der
Verbindungen zu verbessern. Zu den biologischen Aktivitaten, die mit Aminothiophen-Derivaten
in Verbindung gebracht werden, gehdren unter anderem:

o Antitumorale Aktivitat: Insbesondere als Inhibitoren von Proteinkinasen wie dem Epidermal
Growth Factor Receptor (EGFR) und dem Vascular Endothelial Growth Factor Receptor 2
(VEGFR-2).[4][5][6][7]

« Antimikrobielle Aktivitat: Wirksamkeit gegen eine Reihe von bakteriellen und fungiziden
Stammen.[1][3][8][9]

e Entziindungshemmende Eigenschaften.[8]

Dieser Leitfaden konzentriert sich auf die praktischen Aspekte der Synthese und des
Screenings von Aminothiophen-Derivaten und bietet detaillierte Protokolle, die in
Forschungslaboren validiert wurden.

Synthese des 2-Aminothiophen-Grundgeriists: Die
Gewald-Reaktion

Die am weitesten verbreitete und effizienteste Methode zur Synthese von substituierten 2-
Aminothiophenen ist die Gewald-Dreikomponentenreaktion.[1][2] Diese Reaktion ermdglicht
die "One-Pot"-Synthese des Thiophenrings aus einem Keton oder Aldehyd, einem a-cyano-
substituierten Ester (oder einem anderen methylenaktiven Nitril) und elementarem Schwefel in
Gegenwart einer basischen Katalysators, typischerweise Morpholin.

Kausalitat der experimentellen Wahl:

Die Gewald-Reaktion ist aufgrund ihrer hohen Konvergenz, der einfachen Verfluigbarkeit der
Ausgangsmaterialien und der milden Reaktionsbedingungen die Methode der Wahl. Sie
ermdoglicht die direkte Einfihrung von bis zu vier verschiedenen Substituenten am
Thiophenring in einem einzigen Schritt, was fur die Erzeugung von struktureller Diversitat in
einer Substanzbibliothek von entscheidender Bedeutung ist.
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Allgemeines Protokoll fir die Gewald-Reaktion:

o Reagenzien und Losungsmittel:
o Keton oder Aldehyd (1.0 Aquiv.)
o Methylenaktives Nitril (z.B. Ethyl-2-cyanoacetat) (1.0 Aquiv.)
o Elementarer Schwefel (1.1 Aquiv.)
o Base (z.B. Morpholin oder Diethylamin) (0.2 Aquiv.)
o L6sungsmittel (z.B. Ethanol, DMF)
e Durchfuhrung:

o Ldsen Sie das Keton/Aldehyd, das methylenaktive Nitril und den Schwefel im gewahlten
Ldsungsmittel in einem Rundkolben.

o Fugen Sie den basischen Katalysator tropfenweise bei Raumtemperatur hinzu.

o Ruhren Sie die Reaktionsmischung bei Raumtemperatur oder leicht erhéhter Temperatur
(z.B. 50 °C) fur 2-12 Stunden. Der Reaktionsfortschritt kann mittels
Dunnschichtchromatographie (DC) verfolgt werden.

o Nach Abschluss der Reaktion kiihlen Sie die Mischung ab. Das Produkt fallt oft als
Feststoff aus und kann durch Filtration isoliert werden.

o Waschen Sie den isolierten Feststoff mit einem kalten Losungsmittel (z.B. kaltem Ethanol),
um Verunreinigungen zu entfernen.

o Eine weitere Reinigung kann durch Umkristallisation oder Saulenchromatographie
erfolgen.

Strategien zur Derivatisierung des 2-
Aminothiophen-Kerns
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Sobald das 2-Aminothiophen-Grundgeriist synthetisiert ist, kann eine Vielzahl von Derivaten
durch Modifikation der Aminogruppe und des Thiophenrings hergestellt werden.

Workflow der Derivatisierungsstrategien
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Abbildung 1: Allgemeiner Workflow von der Synthese des 2-Aminothiophen-Kerns Uber
verschiedene Derivatisierungsstrategien bis hin zum biologischen Screening.

N-Acylierung: Synthese von Amiden

Die Acylierung der Aminogruppe ist eine der einfachsten und am héaufigsten verwendeten
Methoden zur Derivatisierung. Sie fuhrt zur Bildung von Amiden, die in vielen biologisch aktiven
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Molekilen eine wichtige Rolle spielen.

Kausalitat der experimentellen Wahl: Die Reaktion mit Acylchloriden in Gegenwart einer Base
ist eine robuste und hocheffiziente Methode zur Amidbildung. Die Base ist entscheidend, um
das bei der Reaktion entstehende HCI zu neutralisieren und die Reaktion voranzutreiben.[10]

Detailliertes Protokoll zur N-Acylierung:
e Reagenzien und Losungsmittel:

2-Aminothiophen-Derivat (1.0 Aquiv.)

[¢]

[¢]

Acylchlorid (1.1 Aquiv.)

Nicht-nukleophile Base (z.B. Triethylamin (NEt3) oder Pyridin) (1.5 Aquiv.)

[e]

o

Trockenes aprotisches Losungsmittel (z.B. Dichlormethan (DCM), Tetrahydrofuran (THF))
e Durchfuhrung:

o Ldsen Sie das 2-Aminothiophen-Derivat und die Base in trockenem DCM in einem
Rundkolben unter einer inerten Atmosphare (z.B. Stickstoff oder Argon).

o Kuhlen Sie die Losung in einem Eisbad auf 0 °C.

o Fugen Sie das Acylchlorid tropfenweise unter Rihren hinzu. Die Reaktion ist oft exotherm.
[10]

o Lassen Sie die Reaktion langsam auf Raumtemperatur erwdrmen und rihren Sie fur 1-4
Stunden, bis die Umsetzung vollstandig ist (Uberwachung mittels DC).

o Quenchen Sie die Reaktion durch Zugabe von Wasser oder einer gesattigten wassrigen
Natriumbicarbonatlésung.

o Extrahieren Sie die wassrige Phase mehrmals mit DCM.

o Vereinigen Sie die organischen Phasen, trocknen Sie sie Uber wasserfreiem
Natriumsulfat, filtrieren Sie und entfernen Sie das Lésungsmittel im Rotationsverdampfer.
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o Reinigen Sie das Rohprodukt mittels Saulenchromatographie (typischerweise mit einem
Gemisch aus Hexan und Ethylacetat als Eluent).

Sulfonylierung: Synthese von Sulfonamiden

Die Sulfonamid-Funktion ist ein wichtiger Pharmakophor in vielen Medikamenten,
insbesondere in antibakteriellen Wirkstoffen.[11][12][13] Die Reaktion von 2-Aminothiophenen
mit Sulfonylchloriden ist ein direkter Weg zur Synthese von Thiophen-basierten Sulfonamiden.

Kausalitat der experimentellen Wahl: Ahnlich wie bei der Acylierung wird eine Base bendtigt,
um das entstehende HCI abzufangen. Die Reaktion wird typischerweise in aprotischen
Losungsmitteln durchgefuhrt, um Nebenreaktionen des reaktiven Sulfonylchlorids zu

minimieren.
Detailliertes Protokoll zur Sulfonamid-Synthese:
e Reagenzien und Losungsmittel:

2-Aminothiophen-Derivat (1.0 Aquiv.)

[¢]

Sulfonylchlorid (1.1 Aquiv.)

[e]

[e]

Base (z.B. Pyridin oder NEt3) (1.5 Aquiv.)

(¢]

Trockenes aprotisches Losungsmittel (z.B. DCM, Acetonitril)
e Durchfuhrung:

o Ldsen Sie das 2-Aminothiophen-Derivat in trockenem Pyridin (das sowohl als Base als
auch als Losungsmittel dienen kann) oder in einem anderen trockenen aprotischen
Ldsungsmittel mit NEt3.

o Kuhlen Sie die Lésung auf 0 °C.

o Fugen Sie das Sulfonylchlorid portionsweise oder als Losung im selben Lésungsmittel
hinzu.

o Ruhren Sie die Mischung bei Raumtemperatur fur 2-16 Stunden.

© 2025 BenchChem. All rights reserved. 6/17 Tech Support


https://www.semanticscholar.org/paper/High%E2%80%90Throughput-Screening-for-Kinase-Inhibitors-Ahsen-Bo%CC%88mer/60d35fcdfa6617c6506d6d26f06d6d7aa2db912c
https://journals.asm.org/doi/10.1128/jcm.01934-17
https://analyticalscience.wiley.com/content/article-do/screening-allosteric-kinase-inhibitors-high-throughput
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Nach Abschluss der Reaktion giel3en Sie die Reaktionsmischung in Eiswasser, um das
Produkt auszufallen.

o Filtrieren Sie den Feststoff ab, waschen Sie ihn grindlich mit Wasser und trocknen Sie
ihn.

o Eine Umkristallisation aus einem geeigneten Losungsmittel (z.B. Ethanol/Wasser) kann
zur weiteren Reinigung verwendet werden.

C-C-Kupplungsreaktionen: Die Suzuki-Kupplung

Um die Diversitat weiter zu erhéhen, kbnnen C-C-Bindungen am Thiophenring geknupft
werden. Daflr muss der Thiophenring zunachst mit einem Halogen (typischerweise Brom)
funktionalisiert werden. Das resultierende Bromthiophen kann dann in Palladium-katalysierten
Kreuzkupplungsreaktionen, wie der Suzuki-Kupplung, eingesetzt werden.[9][10][14][15]

Kausalitat der experimentellen Wahl: Die Suzuki-Kupplung ist eine der vielseitigsten und
robustesten Methoden zur Bildung von Aryl-Aryl- oder Aryl-Vinyl-Bindungen. Sie zeichnet sich
durch milde Reaktionsbedingungen, eine hohe Toleranz gegentber funktionellen Gruppen und
die kommerzielle Verfugbarkeit einer breiten Palette von Boronsauren aus.[9][16]

Detailliertes Protokoll fir eine Suzuki-Kupplung an einem Bromthiophen-Derivat:
» Reagenzien und Losungsmittel:

Bromthiophen-Derivat (1.0 Aquiv.)

o

Aryl- oder Vinylboronsaure (1.2-1.5 Aquiv.)

[¢]

[¢]

Palladium-Katalysator (z.B. Pd(PPh3)4 oder Pd(OAc)2 mit einem Liganden wie SPhos)
(0.01-0.05 Aquiv.)[14][16][17]

o

Base (z.B. K2CO3, K3P0O4, Cs2C03) (2.0-3.0 Aquiv.)[14][16]

[e]

Losungsmittelsystem (z.B. Dioxan/Wasser, Toluol/Wasser, DMF)[14]

e Durchfuhrung:
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o Geben Sie das Bromthiophen-Derivat, die Boronséure, die Base und den Palladium-
Katalysator in einen Schlenk-Kolben.

o Evakuieren Sie den Kolben und fullen Sie ihn mehrmals mit einem inerten Gas (Argon
oder Stickstoff), um Sauerstoff zu entfernen.

o Fugen Sie die entgasten Losungsmittel hinzu.
o Erhitzen Sie die Reaktionsmischung unter Ruhren auf 80-100 °C fur 4-24 Stunden.
o Kuhlen Sie die Reaktion auf Raumtemperatur ab.

o Verdinnen Sie die Mischung mit Wasser und extrahieren Sie sie mit einem organischen
Lésungsmittel (z.B. Ethylacetat).

o Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie
Uber Natriumsulfat und konzentrieren Sie sie im Vakuum.

o Reinigen Sie das Produkt mittels Saulenchromatographie.

Biologisches Screening: Von der Bibliothek zum
IIHitII
Nach der Synthese einer Bibliothek von Aminothiophen-Derivaten ist der nachste

entscheidende Schritt das biologische Screening, um "Hits" — Verbindungen mit der
gewulnschten biologischen Aktivitat — zu identifizieren.

Screening als Kinase-Inhibitoren

Proteinkinasen sind eine wichtige Klasse von Zielmolekilen in der Krebstherapie.[18] Viele
zugelassene Krebsmedikamente sind Kinase-Inhibitoren.[11][19] Aminothiophen-Derivate
haben vielversprechende Aktivitaten als Inhibitoren von Kinasen wie EGFR gezeigt.[4][5][6]

Workflow fir das Kinase-Inhibitor-Screening:
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Abbildung 2: Vereinfachter Workflow eines biochemischen Kinase-Inhibitor-Assays (z.B. ADP-

Glo™).

Allgemeines Protokoll fur einen In-vitro-Kinase-Assay (z.B. ADP-Glo™):[20]

» Vorbereitung der Reagenzien:
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o Bereiten Sie eine serielle Verdinnungsreihe der Testverbindungen in DMSO vor und
verdinnen Sie diese anschlieRend im Kinase-Puffer.

o Bereiten Sie eine Losung der Kinase und des Substrats im Kinase-Puffer vor.

o Bereiten Sie eine ATP-L6sung im Kinase-Puffer vor.

e Durchfiihrung der Kinase-Reaktion (in einer 384-Well-Platte):

o

Pipettieren Sie 2.5 pL der Testverbindung oder der Kontrolle in die Wells.

[¢]

Fugen Sie 5 uL der Kinase/Substrat-Mischung hinzu.

o

Starten Sie die Reaktion durch Zugabe von 2.5 pL der ATP-L6sung.

[e]

Inkubieren Sie die Platte bei Raumtemperatur fur eine definierte Zeit (z.B. 60 Minuten).

o ATP-Abbau und Signalgenerierung:

[¢]

Stoppen Sie die Reaktion durch Zugabe von 10 uL ADP-Glo™-Reagenz.

[¢]

Inkubieren Sie fur 40 Minuten bei Raumtemperatur.

[e]

Fugen Sie 20 pL des Kinase-Detektionsreagenz hinzu.

o

Inkubieren Sie fir 30-60 Minuten bei Raumtemperatur.
o Datenerfassung und -analyse:
o Messen Sie die Lumineszenz mit einem Plattenlesegerat.

o Berechnen Sie die prozentuale Hemmung fur jede Konzentration und bestimmen Sie den
IC50-Wert (die Konzentration, bei der 50% der Kinaseaktivitdt gehemmt wird) durch
Anpassung der Daten an eine Dosis-Wirkungs-Kurve.

Tabelle 1: Beispielhafte biologische Aktivitat von Aminothiophen-Derivaten als Kinase-
Inhibitoren
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Verbindung Zielkinase Aktivitat (IC50) Referenz
2la EGFR 0.47 nM [5]

HER2 0.14 nM [5]

9a EGFR (Wildtyp) 0.021 uM [4]

EGFR (L858R Mutant) 0.053 pM [4]

EGFR (T790M

0.081 uMm 4
Mutant) H 4

Screening auf antimikrobielle Aktivitat

Die Bestimmung der minimalen Hemmkonzentration (MHK) ist der Goldstandard zur
Quantifizierung der antimikrobiellen Aktivitéat einer Verbindung.[17]

Protokoll zur Bestimmung der minimalen Hemmkonzentration (MHK) mittels Bouillon-
Mikrodilution:

o Vorbereitung des Inokulums:

o Zuchten Sie den Testorganismus (z.B. Staphylococcus aureus) tber Nacht auf einer
geeigneten Agarplatte.

o Stellen Sie eine Suspension der Bakterien in steriler Kochsalzldsung oder Nahrmedium
her, deren Tribung einem 0.5 McFarland-Standard entspricht (ca. 1-2 x 108 KBE/mL).

o Verdunnen Sie diese Suspension im Testmedium (z.B. Mueller-Hinton-Bouillon), um eine
Endkonzentration von ca. 5 x 10”5 KBE/mL in den Test-Wells zu erreichen.[21]

» Vorbereitung der Mikrotiterplatte:

o Fuhren Sie eine serielle Zweifach-Verdinnung der Testverbindungen in einer 96-Well-
Platte im Testmedium durch.

o Figen Sie eine Positivkontrolle (nur Inokulum, kein Wirkstoff) und eine Negativkontrolle
(nur Medium) hinzu.
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¢ Inokulation und Inkubation:

o Inokulieren Sie jedes Well (aul3er der Negativkontrolle) mit der vorbereiteten
Bakteriensuspension.

o Inkubieren Sie die Platte bei 37 °C fir 18-24 Stunden.
e Auswertung:

o Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares
Wachstum des Mikroorganismus zu beobachten ist.[17]

Tabelle 2: Beispielhafte antimikrobielle Aktivitat von Aminothiophen-Derivaten

Aktivitat (MHK in

Verbindung Mikroorganismus Referenz
Hg/mL)

6c S. aureus 8 [4]

8b E. coli 16 [4]
Aquipotent zu

5d S. aureus o [9]
Penicillin G

] Potenter als
5d P. aeruginosa ] [9]
Streptomycin

Fehlerbehebung bei MHK-Assays:

e Hohe Variabilitat: Uberpriifen Sie die Homogenitat des Inokulums und die
Pipettiergenauigkeit.[21]

 Kein Wachstum in den Kontrollen: Uberprifen Sie die Lebensfahigkeit des Inokulums und
die Qualitat des Nahrmediums.[21]

o "Skipped Wells" (Wachstum bei héheren, aber nicht bei niedrigeren Konzentrationen): Kann
auf Pipettierfehler oder spezifische Wirkstoff-Organismus-Interaktionen hinweisen.
Wiederholen Sie den Assay sorgfaltig.[21]
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Zusammenfassung und Ausblick

Die Derivatisierung von 2-Aminothiophenen stellt eine leistungsstarke Strategie in der
modernen Wirkstoffforschung dar. Die hier vorgestellten Protokolle fur die Synthese des
Grundgerusts mittels Gewald-Reaktion und die anschlieRende Derivatisierung durch N-
Acylierung, Sulfonylierung und Suzuki-Kupplung bieten einen robusten Rahmen fir die
Erstellung diverser Substanzbibliotheken. Die detaillierten Protokolle fiir das biologische
Screening auf Kinase-Inhibition und antimikrobielle Aktivitat ermdglichen eine effiziente
Identifizierung und Charakterisierung von "Hit"-Verbindungen. Die Kombination dieser
chemischen und biologischen Methoden ebnet den Weg fir die Entdeckung neuer
Leitstrukturen mit potenziell hohem therapeutischem Wert.

Referenzen

BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent MIC Results
for Antibacterial Agent 102. --INVALID-LINK--

e BenchChem. (2025). Application Notes and Protocols for Kinase Inhibitor Screening: 1,6-
Dimethyl-1H-benzo[d]imidazole. --INVALID-LINK--

e BenchChem. (2025). An In-depth Technical Guide to the Starting Materials for Sulfonamide
Synthesis. --INVALID-LINK--

e BenchChem. (2025). Troubleshooting & "Antifungal agent 56" MIC assay inconsistencies. --
INVALID-LINK--

e Gaddamedi, N. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata
Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research, 1(1).
--INVALID-LINK--

e von Ahsen, O., & Bomer, U. (2005). High-throughput screening for kinase inhibitors.
Chembiochem, 6(3), 481-490. --INVALID-LINK--

e Quimica-Organica.org. SULFAMID-SYNTHESE. --INVALID-LINK--

e ResearchGate. (2025). Design, synthesis and antimicrobial activity of novel 2-
aminothiophene containing cyclic and heterocyclic moieties. --INVALID-LINK--

© 2025 BenchChem. All rights reserved. 13/17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Wikipedia. Sulfonamide. --INVALID-LINK--
NROChemistry. Suzuki Coupling: Mechanism & Examples. --INVALID-LINK--

El-Gazzar, A. R. B. A,, et al. (2015). Synthesis and Antimicrobial Activity of Some New
Thieno[2,3-b]thiophene Derivatives. Molecules, 20(11), 19866-19878. --INVALID-LINK--

Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata
Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research. --
INVALID-LINK--

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. --INVALID-LINK--
Semantic Scholar. High-Throughput Screening for Kinase Inhibitors. --INVALID-LINK--

International Journal of Pharmacy and Biological Sciences. (2014). SYNTHESIS OF SOME
NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR
ANTIMICROBIAL ACTIVITY. --INVALID-LINK--

Wikipedia. Suzuki-Kupplung. --INVALID-LINK--

Gore, R. P, et al. (2011). A review on various organic name reactions in amide synthesis via
N-acylation. Der Pharma Chemica, 3(3), 409-421. --INVALID-LINK--

DocCheck Flexikon. Minimale Hemmkonzentration. --INVALID-LINK--
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. --INVALID-LINK--
DocCheck Flexikon. Sulfonamid-Antibiotikum. --INVALID-LINK--

Al-Ghorbani, M., et al. (2022). Design and synthesis of some novel pyridothienopyrimidine
derivatives and their biological evaluation as antimicrobial and anticancer agents targeting
EGFR enzyme. RSC Advances, 12(10), 5897-5916. --INVALID-LINK--

Bowser, J. R., et al. (2008). Preparation of sulfonamides from N-silylamines. Beilstein
Journal of Organic Chemistry, 4, 9. --INVALID-LINK--

Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. --INVALID-LINK--

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Kim, J., & Movassaghi, M. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl
Chlorides. Organic letters, 11(19), 4426—4429. --INVALID-LINK--

Yao, B., et al. (2019). N-acylation of amides through internal nucleophilic catalysis. Beilstein
Journal of Organic Chemistry, 15, 142-147. --INVALID-LINK--

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental
Procedure, and Set Up. --INVALID-LINK--

Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. --INVALID-LINK--

Aurelio, L., et al. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes.
Organic & Biomolecular Chemistry, 9(13), 4886-4902. --INVALID-LINK--

Al-Warhi, T., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on
Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Pharmaceuticals, 14(1), 9. --
INVALID-LINK--

El-Sayed, N. N. E., et al. (2022). Design, synthesis, and anticancer evaluation of novel
pyrazole—thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant
(T790M) EGFR, and VEGFR-2. RSC Advances, 12(45), 29283-29304. --INVALID-LINK--

Li, X., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-
Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(18), 6688. --INVALID-LINK--

Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
Organic Syntheses. 2-acetothienone. --INVALID-LINK--
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

El-Damasy, D. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine
derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design,
synthesis, biological evaluations, and in silico studies. RSC Advances, 12(35), 22687-22708.
--INVALID-LINK--

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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